(3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol
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Overview
Description
(3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol is a chemical compound that features a fluorine atom, a methyl group, and an imidazole ring attached to a phenylmethanol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol typically involves multi-step organic reactions. One common approach is to start with a fluorinated benzaldehyde derivative, which undergoes a series of reactions including nucleophilic substitution and reduction to introduce the imidazole ring and the hydroxyl group.
Nucleophilic Substitution: The fluorinated benzaldehyde reacts with 4-methylimidazole under basic conditions to form the intermediate (3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde).
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: (3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)ketone
Reduction: (3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)methane
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorine and imidazole-containing molecules on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The imidazole ring can act as a ligand for metal ions, while the fluorine atom can participate in unique interactions due to its electronegativity.
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoro-4-(1H-imidazol-1-yl)phenyl)methanol
- (3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl)methanol
- (3-Fluoro-4-(4-methyl-1H-triazol-1-yl)phenyl)methanol
Uniqueness
The presence of both a fluorine atom and a 4-methylimidazole ring in (3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol distinguishes it from other similar compounds. This unique combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-8-5-14(7-13-8)11-3-2-9(6-15)4-10(11)12/h2-5,7,15H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGKGYYAYHCSEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)CO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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